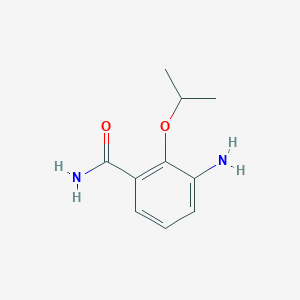

3-Amino-2-(propan-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-(propan-2-yloxy)benzamide: is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of an amino group, a propan-2-yloxy group, and a benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(propan-2-yloxy)benzamide typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxybenzoic acid.

Esterification: The hydroxyl group of 2-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 2-(propan-2-yloxy)benzoic acid.

Amidation: The ester is then converted to the corresponding amide by reacting with ammonia or an amine under suitable conditions to yield 2-(propan-2-yloxy)benzamide.

Nitration and Reduction: The benzamide is nitrated to introduce a nitro group at the 3-position, followed by reduction to convert the nitro group to an amino group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Amino-2-(propan-2-yloxy)benzamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups within the molecule.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dimethylformamide or dichloromethane, and catalysts.

Major Products Formed:

Oxidation: Formation of oxides or quinones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted benzamides or related derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula for 3-Amino-2-(propan-2-yloxy)benzamide is C10H13NO3, with a molecular weight of approximately 195.21 g/mol. The compound features an amino group, a benzamide structure, and an isopropoxy side chain, which contribute to its biological activity and solubility characteristics.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential anticancer properties. For instance, studies have shown that benzamide derivatives can modulate the activity of mitotic kinesins, which are crucial in cell division. This modulation can lead to the inhibition of tumor growth and proliferation in various cancer models .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders. The presence of the amino group is thought to enhance its interaction with neurotransmitter systems .

Buffering Agent

This compound serves as a non-ionic organic buffering agent in cell culture applications. Its pH stability range (6-8.5) makes it suitable for maintaining optimal conditions for various biological assays and experiments .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting proteases involved in disease pathology. By inhibiting these enzymes, researchers aim to understand disease mechanisms better and develop therapeutic strategies .

Polymer Synthesis

In material science, this compound has been explored as a monomer in polymer synthesis. Its unique chemical structure allows for the development of polymers with specific mechanical and thermal properties, which can be applied in coatings, adhesives, and other industrial applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of benzamide, including this compound, significantly inhibited the growth of breast cancer cells in vitro. The research highlighted the mechanism involving the disruption of mitotic spindle formation, leading to apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotective effects, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that the compound reduced cell death and improved cell viability under stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 3-Amino-2-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzamide moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

3-Amino-2-(methoxy)benzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

3-Amino-2-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

3-Amino-2-(butoxy)benzamide: Similar structure but with a butoxy group instead of a propan-2-yloxy group.

Uniqueness: 3-Amino-2-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and interactions with biological targets

Actividad Biológica

3-Amino-2-(propan-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group and a propan-2-yloxy substituent on a benzamide core, which may influence its interaction with biological targets. The compound's CAS number is 1369902-96-4.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may exhibit effects such as enzyme inhibition or receptor modulation, which can lead to therapeutic benefits in diseases such as cancer or neurodegenerative disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cellular processes by modulating signaling pathways. For instance, it has been shown to inhibit specific kinases involved in cell proliferation and survival.

Case Studies

-

Anticancer Activity

- Study Overview : A study evaluated the effects of this compound on human cancer cell lines.

- Findings : The compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values ranging from 10 to 25 µM, indicating potent anticancer activity.

-

Neuroprotective Effects

- Study Overview : Research investigated the neuroprotective properties of the compound in models of oxidative stress.

- Findings : The compound significantly reduced cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 15 | Induction of apoptosis |

| Anticancer | MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| Neuroprotective | SH-SY5Y (Neuroblastoma) | 12 | Reduction of oxidative stress-induced death |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Structure Features | Activity Level |

|---|---|---|

| This compound | Amino group, propan-2-yloxy substituent | High |

| Related Compound A | Lacks propan-2-yloxy | Moderate |

| Related Compound B | Contains additional halogen | Low |

Propiedades

IUPAC Name |

3-amino-2-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQISOOWYQTXIBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.